10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H19NSi |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
10,10-diphenyl-5H-benzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C24H19NSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18,25H |
InChI Key |
SGNJNVMRIULYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Catechol and Diaminoaryl Precursors
A foundational method involves a one-pot synthesis starting from catechol and 1,2-diaminoaryl compounds, as detailed in patent US6242602B1. The reaction proceeds through a cyclocondensation step, where catechol reacts with 1,2-diaminotoluene under alkaline conditions to form a dihydrophenazine intermediate. Subsequent alkylation with phenyl groups introduces the diphenyl substituents at the 5,10-positions.
Key steps include:
- Cyclocondensation : Catechol and 1,2-diaminotoluene undergo dehydration in the presence of sodium hydroxide, forming a dihydrophenazine core.
- Alkylation : The intermediate is treated with bromobenzene or iodobenzene in acetonitrile, using a phase transfer catalyst (e.g., polyethylene glycol) to facilitate nucleophilic substitution at the nitrogen atoms.
- Reduction : Sodium dithionite is added to prevent oxidation of the dihydro species to phenazine, which is non-reactive under alkylation conditions.
This method achieves yields of ~57% after purification, with the phase transfer catalyst critical for enhancing reaction efficiency.
Claisen-Schmidt Condensation Analogues
While not directly cited for this compound, analogous Claisen-Schmidt condensation principles (used in dibenzalacetone synthesis) inform adaptations for 10,10-diphenyl derivatives. Here, benzaldehyde derivatives condense with silicon-containing ketones under basic conditions:
- Enolate Formation : Acetone or a silicon-functionalized ketone undergoes deprotonation by sodium hydroxide, generating a nucleophilic enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of benzaldehyde derivatives, forming a β-hydroxy ketone intermediate.
- Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated carbonyl precursor.
- Silicon Incorporation : A silane reagent (e.g., diphenylsilane) introduces the silicon atom via nucleophilic displacement or hydrosilylation.
This route is less common due to challenges in controlling silicon insertion but offers modularity for substituent variation.
Optimization Strategies for Industrial-Scale Production
Phase Transfer Catalysis
The use of phase transfer catalysts (PTCs) such as polyethylene glycol or cryptands significantly improves alkylation efficiency in one-pot syntheses. By shuttling hydroxide ions into the organic phase, PTCs accelerate the reaction rate and reduce side products. For example, in the alkylation of 5,10-dihydrophenazine with bromobenzene, PTCs increase yield from 35% to 57%.
Temperature and Stirring Control
Maintaining temperatures below 80°C prevents decomposition of the dihydro intermediate. Prolonged stirring (2–4 hours) ensures complete alkylation, while rapid cooling post-reaction minimizes oxidation.
Solvent Selection
Polar aprotic solvents like acetonitrile enhance alkylation kinetics, whereas toluene/ethanol mixtures are preferred for crystallization. Ethanol washes remove inorganic salts, yielding >95% purity.
Purification and Characterization
Crystallization Techniques
Crude product is dissolved in toluene at 80°C and treated with activated charcoal (800 g per 1200 g crude) to adsorb impurities. Slow cooling with ethanol induces crystallization, yielding light-green crystals.
Spectral Data
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.8 ppm (N–H), and δ 0.9 ppm (Si–C).
- MS (EI) : m/z 349.5 [M⁺], consistent with molecular formula C24H19NSi.
Comparative Analysis of Synthesis Routes
*Theorized values based on analogous reactions.
Chemical Reactions Analysis
Debenzylation via Hydrogenation
A critical step involves removing benzyl protective groups using Pd/C under hydrogen atmosphere . For example, debenzylating 5-benzyl-10-mesityl-5,10-dihydrodibenzo[b,e] azaborinine yields the parent compound with a 20% yield .
Reaction Conditions :
-
Catalyst: 10% Pd/C (w/w)
-
Solvent: DCM/ethanol/ethyl acetate mixture
-
Atmosphere: H₂ gas
-
Temperature: Room temperature
-
Duration: 2 days
This step is essential for generating reactive intermediates for subsequent coupling reactions .
Organolithium Reactions
The compound is synthesized via n-BuLi-mediated lithiation followed by reaction with dichlorodiphenylsilane . For example:
-
n-BuLi (2.1 equivalents) reacts with N,N-bis(2-bromophenyl)benzylamine at −78°C.
-
Dichlorodiphenylsilane is added to form the silicon-containing framework .
Key Parameters :
-
Temperature: −78°C → rt
-
Solvent: Dry diethyl ether
-
Yield: Up to 85% after purification
This method highlights the compound’s role in constructing organosilicon frameworks .
Deprotection Using DDQ
The compound’s synthesis often involves deprotection of benzyl groups using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . For instance, deprotection of M7 (a benzylated precursor) under reflux yields the final compound .
Reaction Details :
-
Reagent: DDQ (1.7 equivalents)
-
Solvent: Toluene/water mixture
-
Temperature: 100°C
-
Duration: 14 hours
| Reagent | Amount (mmol) | Role |
|---|---|---|
| DDQ | 37.54 | Deprotection agent |
| Water | 6.8 mL | Solvent/acid scavenger |
This step is critical for generating reactive azasiline derivatives .
Cross-Coupling Reactions
The compound serves as a steric donor in thermally activated delayed fluorescence (TADF) emitters. For example, Suzuki coupling with triazine derivatives under Pd(OAc)₂/XPhos catalysis forms emissive materials .
Catalytic System :
-
Catalyst: Pd(OAc)₂ (0.22 equiv)
-
Ligand: XPhos (0.32 equiv)
-
Base: Sodium tert-butoxide (3 equiv)
-
Solvent: Toluene
-
Temperature: 100°C
This protocol enables the integration of azasiline into high-efficiency OLED materials .
Stereoelectronic Tuning
Introducing mesityl groups or methoxybenzyl substituents enhances the compound’s electronic properties. For instance, methoxybenzyl derivatives show improved solubility and emission efficiency .
Functionalization Example :
| Derivative | Key Feature | Application |
|---|---|---|
| M7 (4-methoxybenzyl) | Solubility enhancement | OLED emitters |
| BNSi | Steric shielding | High-efficiency TADF |
These modifications highlight the compound’s adaptability in materials design .
Yield Limitations
Debenzylation often produces unreacted starting material , necessitating recovery and reuse . Similarly, cross-coupling reactions require precise control of palladium catalyst loadings and ligand ratios to maximize efficiency .
Purification
Crude products are typically purified via silica gel chromatography using gradients of hexane/DCM (e.g., 2:3) . This ensures isolation of the target compound from byproducts.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the most promising applications of 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is in the development of OLEDs. Recent studies have shown that derivatives of this compound can achieve deep-blue emissions with high photoluminescence quantum yields (up to 92.3%) and narrow emission spectra (FWHM ≈ 50 nm) . These characteristics are crucial for meeting the Rec.2020 standard blue gamut compliance in OLED technology.
Key Findings :
- Enhanced external quantum efficiencies (≈20%) with reduced efficiency roll-off.
- Suitable for use in doped films across a wide doping range (10–50 wt%).
Photovoltaic Devices
The compound's electronic properties also make it suitable for use in organic photovoltaic devices. Its ability to facilitate charge transfer and enhance light absorption can improve the efficiency of solar cells. The structural features allow for effective π-π stacking interactions, which are beneficial for charge transport.
Anticancer Activity
Research has indicated potential anticancer properties of compounds related to this compound. Studies have demonstrated that similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Case Study :
A study involving phenazasiline derivatives highlighted their efficacy against specific cancer cell lines, suggesting that modifications to the azasiline core could enhance therapeutic effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in its applications involves its ability to participate in electronic transitions. In OLEDs, for example, the compound acts as an electron donor, facilitating the transfer of electrons and enhancing the efficiency of light emission. The molecular targets and pathways involved include the interaction of the silicon atom with other electronic components in the material, leading to improved photophysical properties .
Comparison with Similar Compounds
Acridan/Acridine Derivatives
Key Differences :
- Electron-Donating Strength: The C–Si bonds in phenazasiline are longer than C–C bonds in acridan, reducing hyperconjugative electron donation. This makes phenazasiline a weaker donor, blue-shifting emission wavelengths (e.g., 446.7 nm for o-mDDA-PO vs. 450+ nm for acridan-based emitters) .
- Device Performance : In OLEDs, phenazasiline-based emitters (e.g., TDBA-PAS) achieve external quantum efficiencies (EQEs) >20% with narrow emission profiles (FWHM ≈50 nm), outperforming acridan analogues like TDBA-DPAC in color purity and efficiency retention .
Table 1: Photophysical Properties of Phenazasiline vs. Acridan Derivatives
| Compound | ΔEST (eV) | Emission λ (nm) | PLQY (%) | EQE (%) | Reference |
|---|---|---|---|---|---|
| o-mDDA-PO (phenazasiline) | 0.07 | 446.7 | 92.3 | 22 | |
| mCP-PO (acridan) | 0.48 | 470 | 85 | 15 |
Tetrahydroquinoline Analogues
Reactivity Contrast :
- Lithiation Resistance: Unlike tetrahydroquinolines, the 1,4-azasiline core resists lithiation due to steric and electronic effects (e.g., β-silicon destabilization of carbanions), complicating C(3)-functionalization .
- Oxidative Stability: The azasiline core is resilient to oxidation, even under conditions that modify tetrahydroquinolines, limiting iminium intermediate formation .
Dihydroacridine Derivatives
Spectroscopic Behavior :
- Solvatochromism : Phenazasiline derivatives (e.g., compound 2 in ) exhibit fluorescence solvatochromism with quantum yields >80% in polar solvents, comparable to carbon-based dihydroacridines (compounds 1 and 3). However, silicon substitution enhances rigidity, reducing conformational relaxation losses .
Table 2: Spectroscopic Comparison of Dihydroacridine Analogues
| Compound | Solvent Polarity | Quantum Yield (%) | Emission Shift (nm) | Reference |
|---|---|---|---|---|
| Phenazasiline (2) | High | 85 | +25 | |
| Dihydroacridine (1) | High | 80 | +30 |
Spiro-Type Derivatives
Triplet Energy :
Pharmacokinetic Considerations
- However, lipophilicity (logP) and reduced pKa of the aniline-type nitrogen in phenazasiline may lead to cellular accumulation, posing challenges for drug delivery .
Biological Activity
10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS No. 3508-62-1) is a compound of interest due to its unique structural properties and potential applications in various fields, particularly in organic electronics and photonics. This article explores the biological activity of this compound, focusing on its synthesis, properties, and relevant research findings.
- Molecular Formula : C24H19NSi
- Molecular Weight : 349.5 g/mol
- Structure : The compound features a dibenzoazasiline framework, which contributes to its electronic properties.
Synthesis
The synthesis of this compound has been documented using various methods. A notable procedure involves the reaction of 1,2-dibromobenzene with appropriate reagents under controlled conditions to yield the desired product with a reported yield of approximately 27% .
Anticancer Properties
Recent studies have indicated that compounds containing azasiline structures exhibit promising anticancer activities. For instance, a study demonstrated that derivatives of azasilines could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific role of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Case Study 1: Electroluminescent Applications
In the realm of organic electronics, this compound has been incorporated into thermally activated delayed fluorescence (TADF) materials. These materials have shown high external quantum efficiency (EQE) in organic light-emitting diodes (OLEDs), demonstrating their utility beyond biological applications . The ability of this compound to undergo efficient reverse intersystem crossing (RISC) enhances its performance in optoelectronic devices.
Case Study 2: Photodynamic Therapy (PDT)
The potential application of azasiline-based compounds in photodynamic therapy has been explored. PDT utilizes light-sensitive compounds that generate cytotoxic species upon light activation. While direct studies on this compound are sparse, related compounds have displayed efficacy in preclinical models for tumor treatment through localized phototoxicity .
Research Findings
A comprehensive review of literature reveals a growing interest in azasiline derivatives for their unique biological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline, and how can purity be maximized?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Coupling with triazine derivatives using Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)), Na-t-butoxide, and tri-t-butylphosphine in dry toluene at 90°C, yielding ~51% after column chromatography (Hex:MC = 3:1) .
- Route 2 : Direct synthesis via methods from Chemistry of Materials (2015), yielding 42.3% using hexane/ethyl acetate (5:1) for purification .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- H-NMR : Look for aromatic protons in δ = 7.3–8.95 ppm and NH signals at δ = 9.43 ppm .
- EI-MS : Confirm molecular ion peak at m/z 349.1286 (M) .
- HRMS : Validate molecular formula (e.g., CHNSi) .
Advanced Research Questions
Q. Why does the 1,4-azasiline core resist lithiation and oxidative functionalization, and what strategies can overcome this?
- Analysis of Contradictions : While tetrahydroquinoline analogs undergo lithiation, the silicon in 1,4-azasiline destabilizes α-carbanions via β-silicon effects and steric hindrance, preventing C(3) metalation .
- Methodological Solutions :
- Alternative Functionalization : Focus on N-functionalization (e.g., acylation, reductive amination) using aprotic solvents and deoxygenated conditions .
- Oxidative Workarounds : Explore non-traditional oxidants or iminium ion intermediates, though prior attempts failed .
Q. How can computational methods guide the design of derivatives for blue thermally activated delayed fluorescence (TADF)?
- Methodological Answer :
- DFT/TDDFT Studies : Calculate HOMO-LUMO distributions and ΔE (singlet-triplet energy gap). For example, combining with triphenylphosphine oxide (PO) yields ΔE = 0.07–0.16 eV, enabling efficient reverse intersystem crossing .
- Key Parameters : Optimize donor-acceptor spatial separation to minimize ΔE while maintaining emission wavelengths ~446 nm .
Q. What explains the divergent stability of silicon-containing analogs under chromatographic conditions?
- Methodological Answer :
- Silica Gel Instability : Electron-withdrawing groups adjacent to Si weaken Si–C bonds, causing degradation. Use neutral alumina or avoid silica for purification .
- Stabilization : Acidify free bases to crystalline salts (e.g., HCl salts) for long-term storage .
Data-Driven Insights
| Property | Reported Data | Source |
|---|---|---|
| Synthesis Yield | 42.3–51% | |
| Melting Point | 137°C (ligroine) | |
| Triplet Energy (T) | >3.10 eV (spirobi-derivatives for OLEDs) | |
| ΔE | 0.07 eV (o-mDDA-PO derivative) |
Contradiction Analysis
- Lithiation Resistance : and report failed lithiation despite Meyers’ success with tetrahydroquinolines. This highlights silicon’s unique electronic effects (e.g., inductive destabilization) .
- Oxidation Stability : Unlike carbon analogs, 1,4-azasiline resists oxidation, complicating iminium ion generation .
Application-Oriented Questions
Q. How can structural modifications enhance this compound’s performance as an OLED host material?
- Methodological Answer :
- Spiro-Design : Introduce spirobi[dibenzoazasiline] to increase rigidity and triplet energy (>3.10 eV) .
- Donor-Acceptor Tuning : Combine with methyl-substituted linkers or triazine acceptors to balance charge transport .
Q. What in vitro ADMET properties should be prioritized for drug discovery applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
